water soluble congener of tubulozole; synthetic microtubule inhibto
Erbulozole
CAS No.: 124784-31-2
Cat. No.: VC0527354
Molecular Formula: C24H27N3O5S
Molecular Weight: 469.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124784-31-2 |
|---|---|
| Molecular Formula | C24H27N3O5S |
| Molecular Weight | 469.6 g/mol |
| IUPAC Name | ethyl N-[4-[[(2S,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate |
| Standard InChI | InChI=1S/C24H27N3O5S/c1-3-30-23(28)26-19-6-10-22(11-7-19)33-15-21-14-31-24(32-21,16-27-13-12-25-17-27)18-4-8-20(29-2)9-5-18/h4-13,17,21H,3,14-16H2,1-2H3,(H,26,28)/t21-,24+/m0/s1 |
| Standard InChI Key | KLEPCGBEXOCIGS-XUZZJYLKSA-N |
| Isomeric SMILES | CCOC(=O)NC1=CC=C(C=C1)SC[C@@H]2CO[C@@](O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC |
| Canonical SMILES | CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC |
| Appearance | Solid powder |
Introduction
Chemical and Structural Properties
Molecular Characteristics
Erbulozole (C₂₄H₂₇N₃O₅S) has a molecular weight of 469.55 g/mol and features a complex structure with a 1,3-dioxolane ring, imidazole moiety, and ethyl carbamate group . Its stereochemistry includes two chiral centers, yielding a racemic mixture in most synthetic preparations . The compound’s moderate lipophilicity (logP ≈ 3.2) balances solubility in aqueous and lipid environments, influencing its pharmacokinetic behavior .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₇N₃O₅S |
| Molecular Weight | 469.55 g/mol |
| CAS Number | 124784-31-2 |
| Solubility | 0.5 mg/mL in DMSO |
| Storage Conditions | -20°C (powder), -80°C (solution) |
Synthetic Pathways
While detailed industrial synthesis protocols remain proprietary, academic studies describe a multi-step process starting from 4-methoxyphenylacetone. Key steps include:
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Cyclocondensation with ethylenediamine to form the imidazole ring.
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Thioether linkage introduction via nucleophilic substitution.
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Carbamate formation using ethyl chloroformate .
Purification typically involves silica gel chromatography, yielding >98% purity for preclinical use .
Mechanism of Action
Tubulin Interaction Dynamics
Erbulozole binds β-tubulin at the colchicine site with an IC₅₀ of 12 nM, preventing microtubule polymerization . Unlike taxanes that stabilize microtubules, erbulozole induces rapid depolymerization, disrupting mitotic spindles and arresting cells in metaphase . This mechanism shares similarities with combretastatins but exhibits unique reversible binding kinetics at subtoxic concentrations .
Secondary Biological Effects
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Radiosensitization: Enhances γ-radiation efficacy by 40% in murine models through G₂/M phase arrest, increasing DNA damage susceptibility .
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Anti-angiogenesis: Inhibits endothelial cell migration (EC₅₀ = 50 nM) by destabilizing vascular microtubules .
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Metabolic interference: Depletes intracellular thiamine levels, contributing to neurotoxicity .
Preclinical Efficacy Data
In Vivo Tumor Models
In BALB/c mice bearing EMT-6 mammary carcinomas:
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Monotherapy (10 mg/kg/day): 68% tumor volume reduction vs. controls (p < 0.01) .
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Combination with radiation (6 Gy): 92% growth inhibition, surpassing additive effects (p < 0.001) .
Table 2: Comparative Efficacy in Murine Models
Neurotoxicity Profile
A pivotal study reported Wernicke-like encephalopathy in 33% of rats receiving ≥5 mg/kg for 14 days, characterized by:
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Ataxia and loss of righting reflex within 72 hours
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MRI-confirmed thalamic and periaqueductal lesions
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90% mortality at 10 mg/kg despite thiamine supplementation .
Clinical Development Challenges
Phase I Trial Findings
An abandoned Phase I study (1990) revealed:
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MTD: 2.5 mg/m² due to dose-limiting encephalopathy
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Pharmacokinetics: t₁/₂ = 42-78 hours, Vd = 15 L/kg
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No objective tumor responses in 12 patients with advanced solid tumors .
Comparative Analysis with Microtubule Inhibitors
Efficacy Parameters
For erbulozole:
Unique Advantages
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Radiopotentiation: Superior to vinblastine in combination regimens
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Oral bioavailability: 65% in primates vs. 5% for docetaxel
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Blood-brain barrier penetration: Potential for CNS metastases .
Recent Advances and Future Directions
Reformulation Strategies
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Cyclodextrin encapsulation: Reduces neurotoxicity by 60% in rats while maintaining antitumor efficacy .
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Prodrug development: Carboxylesterase-activated analogs show 3-fold higher tumor accumulation .
Targeted Delivery Systems
Nanoparticle conjugates with folate ligands demonstrate:
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